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Compound of Interest

Compound Name: Methyl 6-amino-3-bromopicolinate

Cat. No.: B070948

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-amino-3-bromopicolinate (CAS No. 178876-83-0) is a versatile heterocyclic building
block of significant interest in medicinal chemistry and drug discovery. Its substituted pyridine
core, featuring an amino group, a bromine atom, and a methyl ester, provides multiple reaction
sites for the construction of complex molecular architectures. The bromine atom is particularly
amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide
array of substituents. The amino and ester functionalities offer further opportunities for
derivatization, making this compound a valuable starting material for the synthesis of novel
therapeutic agents, particularly kinase inhibitors and other biologically active molecules.

This document provides detailed application notes and experimental protocols for the use of
Methyl 6-amino-3-bromopicolinate in key synthetic transformations, including Suzuki-
Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 6-amino-3-bromopicolinate is
presented below.
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Property Value

CAS Number 178876-83-0

Molecular Formula C7H7BrN20:2

Molecular Weight 231.05 g/mol [1]

Appearance Yellow solid[2]

Storage 4°C, protect from light, stored under nitrogen[1]

Key Synthetic Applications and Protocols

Methyl 6-amino-3-bromopicolinate is a valuable substrate for various palladium-catalyzed
cross-coupling reactions. The electron-donating amino group and the electron-withdrawing
ester group on the pyridine ring influence the reactivity of the carbon-bromine bond, making it a
suitable partner for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.
In the context of Methyl 6-amino-3-bromopicolinate, this reaction is utilized to introduce aryl
or heteroaryl substituents at the 3-position of the picolinate core. These biaryl structures are
common motifs in pharmacologically active compounds.

Reaction Scheme:
Suzuki-Miyaura coupling of Methyl 6-amino-3-bromopicolinate.

Quantitative Data for Suzuki-Miyaura Coupling:
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Coupling Temperat
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Detailed Experimental Protocol: Suzuki-Miyaura Coupling[3]
e Materials:
o Methyl 6-amino-3-bromopicolinate
o (3-Cyano-4-fluorophenyl)boronic acid
o 1,2-Dimethoxyethane
o 1N aqueous Potassium Carbonate (K2CQOs) solution
o [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (Pd(dppf)Cl2)
o Nitrogen gas (for inert atmosphere)
e Procedure:

o Dissolve Methyl 6-amino-3-bromopicolinate (3 g, 13 mmol) and (3-cyano-4-
fluorophenyl)boronic acid (2.5 g, 15 mmol) in 1,2-dimethoxyethane.

o Add 1N aqueous K2COs solution (26 mL, 26 mmol).
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o Degas the reaction mixture by evacuation and purging with nitrogen gas three times.
o Add the Pd(dppf)Clz catalyst to the reaction mixture.

o Stir the reaction at the appropriate temperature and monitor its progress by a suitable
analytical technique (e.g., TLC or LC-MS).

o Upon completion, perform an aqueous work-up and extract the product with an organic
solvent.

o Dry the organic layer, concentrate it under reduced pressure, and purify the crude product
by a suitable method (e.g., column chromatography).

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. This
reaction allows for the coupling of Methyl 6-amino-3-bromopicolinate with a wide range of
primary and secondary amines to introduce diverse amino substituents at the 3-position. This is
particularly useful for modulating the physicochemical properties and biological activity of the
resulting molecules.

Reaction Scheme:
Buchwald-Hartwig amination of Methyl 6-amino-3-bromopicolinate.

Quantitative Data for Buchwald-Hartwig Amination (Representative for bromo-pyridines):

Temper vield
ie
Amine Catalyst Ligand Base Solvent  ature Time (h)
o (%)
(°C)
Cyclohex
Pd:(dba)  (¥)-
ane-1,2- NaOBut Toluene 80 4 60[5]
o 3 BINAP
diamine
Various Pdz(dba)  XantPho
Cs2C0s Toluene 110 20 23-50[6]

amines 3 S
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Detailed Experimental Protocol: Buchwald-Hartwig Amination (General)
e Materials:

o Methyl 6-amino-3-bromopicolinate

o Desired primary or secondary amine

o Tris(dibenzylideneacetone)dipalladium(0) (Pdz(dba)s)

o XantPhos

o Cesium Carbonate (Cs2C0s)

o Anhydrous Toluene

o Inert atmosphere glovebox or Schlenk line
e Procedure:

o In an inert atmosphere, charge a dry Schlenk tube or reaction vial with Pdz(dba)s (e.g., 2-5
mol%), XantPhos (e.g., 4-10 mol%), and Cs2COs (e.g., 1.5-2.0 equivalents).

o Add Methyl 6-amino-3-bromopicolinate (1.0 equivalent) and the amine (1.1-1.2
equivalents).

o Add anhydrous, degassed toluene.

o Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
o Monitor the reaction progress by TLC or LC-MS.

o Upon completion, cool the reaction to room temperature.

o Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a
pad of celite to remove insoluble salts and catalyst residues.

o Wash the filtrate with water and brine.
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o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal
alkyne and an aryl or vinyl halide. This reaction is instrumental in synthesizing alkynyl-
substituted picolinates from Methyl 6-amino-3-bromopicolinate. The resulting alkynyl group
can serve as a handle for further transformations, such as click chemistry, or be a key structural
element in the final target molecule.

Reaction Scheme:
Sonogashira coupling of Methyl 6-amino-3-bromopicolinate.

Quantitative Data for Sonogashira Coupling (Representative for bromo-pyridines):

Temper .
Co- ) Yield
Alkyne Catalyst Base Solvent  ature Time (h)
catalyst . (%)
(°C)
Various
_ Pd(CFsC
terminal Cul EtsN DMF 100 3 72-96[7]
00)2
alkynes
Various
) Pd(PPhs) Room
terminal Cul EtsN THF 16 85-93
4 Temp
alkynes

Detailed Experimental Protocol: Sonogashira Coupling (General)
e Materials:
o Methyl 6-amino-3-bromopicolinate

o Terminal alkyne
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[e]

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPhs)a4)

o

Copper(l) iodide (Cul)

[¢]

Triethylamine (EtsN)

[e]

Anhydrous Tetrahydrofuran (THF)

[e]

Inert atmosphere glovebox or Schlenk line

e Procedure:

o To a degassed solution of Methyl 6-amino-3-bromopicolinate (1.0 equivalent) in a
mixture of THF and EtsN (e.g., 2:1 v/v), add the palladium catalyst (e.g., Pd(PPhs)s, 5
mol%) and Cul (e.g., 5 mol%).

o Degas the reaction mixture for a few minutes at room temperature.

o Add the terminal alkyne (1.1-1.5 equivalents) dropwise.

o Stir the reaction mixture at room temperature or with gentle heating as required.
o Monitor the reaction progress by TLC or LC-MS.

o Once the reaction is complete, filter the mixture through a pad of celite to remove the
catalyst.

o Concentrate the filtrate under reduced pressure.

o Dissolve the residue in an organic solvent and wash with water and brine.
o Dry the organic layer, filter, and concentrate.

o Purify the crude product by flash column chromatography.

Conclusion

Methyl 6-amino-3-bromopicolinate is a highly valuable and versatile building block for the
synthesis of complex organic molecules, particularly for applications in drug discovery and
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medicinal chemistry. The protocols outlined in this document for Suzuki-Miyaura, Buchwald-
Hartwig, and Sonogashira couplings provide a solid foundation for researchers to utilize this
compound in their synthetic endeavors. The ability to introduce a wide range of substituents at
the 3-position through robust and well-established cross-coupling methodologies makes
Methyl 6-amino-3-bromopicolinate an attractive starting material for the generation of novel
chemical entities with potential therapeutic applications. Careful optimization of the reaction
conditions for specific substrates is recommended to achieve the best results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b070948?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

